3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Overview
Description
“3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine” is a chemical compound with the CAS Number: 123792-59-6. It has a molecular weight of 192.22 and its IUPAC name is the same as the common name .
Synthesis Analysis
There are several studies related to the synthesis of compounds similar to “this compound”. For instance, a novel benzimidazole derivative containing a cyclohepta[b]pyridine moiety was found to be the most potent among the congeners . Another study synthesized a series of benzimidazole derivatives including cycloalka[b]pyridine moiety .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H12N2O2 . The InChI code for this compound is 1S/C10H12N2O2/c13-12(14)9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7H,1-5H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 192.22, and a linear formula of C10H12N2O2 .Scientific Research Applications
Crystal Structure and Molecular Configurations
- 3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine and its derivatives are studied for their crystal structures. For example, in two cyclohepta[b]pyridine-3-carbonitrile derivatives, the cycloheptane ring adopts a half-chair conformation, forming inversion dimers with (12) ring motifs in the crystals (Nagalakshmi et al., 2015).
Synthetic Applications
- This compound has been utilized in various synthetic applications. For instance, the conversion of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine into 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one was achieved through specific chemical processes (Jones et al., 1973).
Structural Analysis and Synthesis
- Detailed structural analysis and synthesis of variants of this compound have been conducted. For instance, the synthesis and crystal structure determination of related compounds have been explored, revealing the molecular structure and configuration details (Moustafa & Girgis, 2007).
Chemical Reactions and Cycloadditions
- The compound has been a subject in chemical reactions like copper-catalyzed [4+2] cycloaddition, which is significant in constructing complex chemical structures (Gritsch et al., 2019).
Novel Synthesis Methods
- Novel methodologies for the synthesis of derivatives of this compound have been developed, showcasing its versatility in chemical synthesis. For example, a high-pressure assisted synthetic approach has been used for novel derivatives, assessing their potential as anticancer agents (Behbehani et al., 2020).
Structural Variations and Properties
- Investigations into the crystal structures of variants of this compound provide insights into their molecular properties and potential applications. For instance, the crystal structure of 2-(4-Bromophenyl)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine has been studied to understand its supramolecular architecture (Celik et al., 2013).
Mechanism of Action
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways that 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine might affect
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVCKAQKUQSCGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441027 | |
Record name | 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123792-59-6 | |
Record name | 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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